Eurifoloid Q

Natural Product Chemistry Diterpenoid Taxonomy NMR Spectroscopy

Eurifoloid Q is an ent-atisane-type diterpenoid isolated from Euphorbia neriifolia, supplied as an analytical reference standard. Researchers requiring unambiguous identity confirmation of this compound in natural product extracts face challenges due to the structural diversity of the eurifoloids series, where bioactivity is not predictable by skeletal class alone. This product directly addresses that pain point. - Provides a validated NMR spectral fingerprint for accurate identity verification. - Supports analytical method development and quality control with defined storage specifications (powder, -20°C, 3-year stability). - Enables comparative SAR studies as a fully characterized C20 ent-atisane scaffold, distinct from degraded or bioactive congeners.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
Cat. No. B15389717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurifoloid Q
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C(C1CCC34C2CC(CC3)C(C4)(CO)O)(C)CO
InChIInChI=1S/C20H32O4/c1-17-6-5-16(23)18(2,11-21)14(17)4-8-19-7-3-13(9-15(17)19)20(24,10-19)12-22/h13-15,21-22,24H,3-12H2,1-2H3/t13-,14-,15-,17+,18-,19+,20+/m0/s1
InChIKeySYLBWUCYLWBMER-ZWOHWCSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eurifoloid Q Reference Standard


Eurifoloid Q (compound 17) is an ent-atisane-type diterpenoid first isolated and characterized from Euphorbia neriifolia Linn. in 2014 by Zhao et al. as part of the structurally diverse eurifoloids A–R series [1]. The compound has a molecular formula of C20H32O4 and a molecular weight of 336.47 g/mol, with its full IUPAC designation as Atisan-3-one, 16,17,18-trihydroxy-, (4α,5β,8α,9β,10α,12α)- and CAS registry number 1629153-19-0 . The structural elucidation of Eurifoloid Q was completed via comprehensive 1D and 2D NMR spectroscopic analysis [1].

Eurifoloid Q Substitution: Lack of Activity Data


Within the eurifoloids A–R series, bioactivity is neither uniform nor predictable based solely on skeletal classification. While Eurifoloid Q is an ent-atisane-type diterpenoid, other ent-atisane congeners such as Eurifoloid M (13) exhibit distinct structural features (C-19 degradation) that render it a rare norditerpenoid subclass, and compounds like Eurifoloids E (5, abietane) and F (6, abietane) demonstrate significant anti-HIV activity with EC50 values of 3.58 μM and 7.40 μM, respectively [1]. Critically, published literature contains no quantitative bioactivity data (IC50, EC50, MIC, or Ki values) for Eurifoloid Q [1][2]. A 2020 follow-up study on bioactive ent-isopimarane diterpenoids from the same species reported anti-HIV-1 activity for eupneria J and eurifoloid H, but did not evaluate or report data for Eurifoloid Q [3]. Consequently, any substitution of Eurifoloid Q for other eurifoloids in a functional assay context is not supported by current evidence; the compound's validated procurement purpose is as an analytical reference standard for identity confirmation in natural product research.

Eurifoloid Q: Evidence Gaps vs. Closest Analogs


Ent-Atisane-Type Structural Classification

Eurifoloid Q (17) is structurally classified as an ent-atisane-type diterpenoid, distinguishing it from the abietane-type (compounds 3–7) and isopimarane-type (compounds 8–12) members of the same eurifoloids series. Within the ent-atisane subgroup (compounds 13–18), Eurifoloid Q differs from Eurifoloid M (13) in that compound 13 represents a rare C-19-degraded norditerpenoid subclass, whereas Eurifoloid Q retains the full 20-carbon diterpenoid skeleton [1]. The complete 1H and 13C NMR assignments for Eurifoloid Q are provided in the original isolation paper, enabling unambiguous identity verification [1].

Natural Product Chemistry Diterpenoid Taxonomy NMR Spectroscopy Structural Elucidation

Anti-HIV Activity: No Data vs. Eurifoloids E and F

In the 2014 isolation study, Eurifoloids E (5, abietane-type) and F (6, abietane-type) were reported to exhibit significant anti-HIV activity with EC50 values of 3.58 ± 0.31 μM (SI = 8.6) and 7.40 ± 0.94 μM (SI = 10.3), respectively [1]. Eurifoloid Q (17, ent-atisane-type), despite being co-isolated and fully structurally characterized in the same study, was not reported to possess any quantifiable anti-HIV activity [1]. Additionally, a 2020 study on ent-isopimarane diterpenoids from the same species reported that eurifoloid H showed significant anti-HIV-1 activity with an IC50 of 6.70 μg/mL, but Eurifoloid Q was not among the compounds evaluated for bioactivity in that investigation [2]. No subsequent peer-reviewed studies have published IC50, EC50, or other quantitative bioactivity data for Eurifoloid Q.

Anti-HIV Screening Diterpenoid Bioactivity Natural Product Pharmacology Selectivity Index

Physical Specifications and Storage Stability

Eurifoloid Q is commercially available as an analytical reference standard, with supplier documentation specifying CAS 1629153-19-0, molecular formula C20H32O4, and molecular weight 336.47 g/mol . Recommended storage conditions are powder at -20°C for up to 3 years, or in solvent at -80°C for up to 1 year . The compound is supplied in 5 mg and 1 mg packaging formats [1]. For comparative context, other eurifoloids (e.g., Eurifoloids E and F) are not uniformly available from commercial suppliers as certified reference standards, limiting their utility for analytical method development and validation purposes.

Analytical Reference Standard Compound Handling Storage Stability Quality Control

Eurifoloid Q: Research and Analytical Applications


Phytochemical Fingerprinting and Identity Confirmation

Eurifoloid Q is most appropriately utilized as an analytical reference standard for confirming the presence and identity of this specific ent-atisane-type diterpenoid in Euphorbia neriifolia extracts or fractions. Its complete NMR spectroscopic characterization in the original isolation study [1] provides a validated spectral fingerprint for identity verification. The compound's documented commercial availability with defined storage specifications (powder at -20°C for 3 years) supports its use in analytical method development, quality control, and phytochemical profiling studies where precise compound identification is required.

Comparative Structural Studies of Ent-Atisanes

Eurifoloid Q serves as a structurally characterized ent-atisane-type diterpenoid for comparative studies examining the relationship between diterpenoid skeletal architecture and biological activity. As established in Section 3, Eurifoloid Q retains the full C20 skeleton, distinguishing it from C-19-degraded analogs such as Eurifoloid M (13) [1]. Researchers investigating structure-activity relationships (SAR) within the eurifoloids series may employ Eurifoloid Q as a representative ent-atisane scaffold for comparison against bioactive abietane-type (e.g., Eurifoloids E and F with documented anti-HIV activity) or isopimarane-type congeners [1].

Chemical Derivatization and Synthetic Modification

Given the complete absence of reported bioactivity data for Eurifoloid Q itself [1], its procurement value in medicinal chemistry contexts lies in its potential as a scaffold for chemical derivatization or semi-synthetic modification. The compound's molecular formula (C20H32O4), with three hydrogen bond donors and four hydrogen bond acceptors , presents functional handles for synthetic manipulation. This application scenario aligns with the limited evidence available and does not rely on unverified bioactivity claims. Researchers seeking a well-characterized ent-atisane scaffold for derivatization studies may consider Eurifoloid Q, with the explicit understanding that the parent compound lacks documented pharmacological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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